molecular formula C12H12N2O2 B7501616 Methyl 4-(5-methylpyrazol-1-yl)benzoate

Methyl 4-(5-methylpyrazol-1-yl)benzoate

Cat. No.: B7501616
M. Wt: 216.24 g/mol
InChI Key: IMUZHZYGFOSJLT-UHFFFAOYSA-N
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Description

Methyl 4-(5-methylpyrazol-1-yl)benzoate is a benzoate ester derivative featuring a 5-methyl-substituted pyrazole ring at the para position of the aromatic core. Pyrazole-containing compounds are of interest due to their diverse applications, including antimicrobial, anti-inflammatory, and anticancer activities, as demonstrated by structurally related molecules .

Properties

IUPAC Name

methyl 4-(5-methylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-8-13-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUZHZYGFOSJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between Methyl 4-(5-methylpyrazol-1-yl)benzoate and analogous compounds from the evidence:

Compound Name Core Heterocycle Substituent on Heterocycle Ester Group Key Functional Groups Biological Activity (Reported) Reference
This compound Pyrazole 5-methyl Methyl Benzoate, pyrazole Not explicitly reported -
C1–C7 (e.g., C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline 2-aryl (e.g., phenyl) Methyl Quinoline, piperazine, benzoate Not specified
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine None Ethyl Pyridazine, phenethylamine Not specified
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole 3-methyl, 4-chlorobenzoyl Chlorobenzoate Acyloxy-pyrazole, chloroaryl Antibacterial
Key Observations:
  • Heterocycle Diversity: Unlike quinolines (C1–C7) or pyridazines (I-6230), the target compound utilizes a pyrazole ring, which is smaller and more electron-rich. This may enhance binding specificity in biological systems compared to bulkier heterocycles .
  • Substituent Effects: The 5-methyl group on the pyrazole in the target compound contrasts with the 3-methyl and 4-chlorobenzoyl groups in the antibacterial pyrazole derivative from .
  • Ester Group : The methyl ester in the target compound may offer higher metabolic stability compared to ethyl esters (e.g., I-6230) but lower lipophilicity than chlorobenzoate derivatives (), impacting solubility and membrane permeability .

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